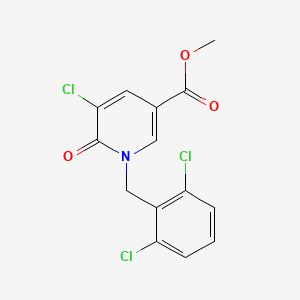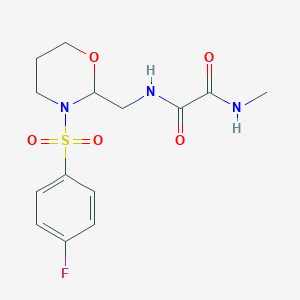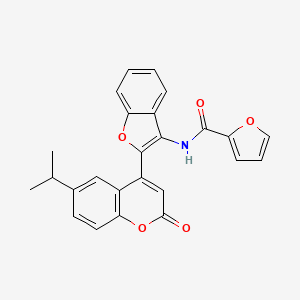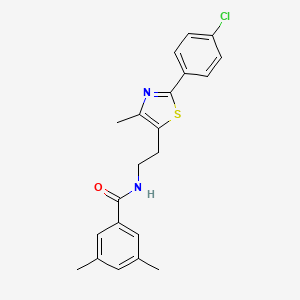
N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3,5-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3,5-dimethylbenzamide, also known as CTB-001, is a novel small molecule that has been developed as a potential treatment for neurological disorders. It belongs to a class of compounds known as benzamide derivatives, which have been shown to exhibit neuroprotective properties in preclinical studies.
作用機序
The exact mechanism of action of N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3,5-dimethylbenzamide is not fully understood, but it is believed to involve the modulation of multiple signaling pathways involved in neuroprotection. This compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of oxidative stress and inflammation. This compound has also been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of neuronal survival and synaptic plasticity.
Biochemical and Physiological Effects
This compound has been shown to exhibit several biochemical and physiological effects in preclinical studies. These include the reduction of oxidative stress and inflammation, the inhibition of neuronal apoptosis, and the improvement of cognitive function and motor coordination. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the regulation of neuronal survival and synaptic plasticity.
実験室実験の利点と制限
One of the main advantages of N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3,5-dimethylbenzamide for lab experiments is its neuroprotective properties, which make it a useful tool for studying the mechanisms of neurodegeneration and neuroinflammation. This compound is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in some experimental settings.
将来の方向性
There are several future directions for the research on N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3,5-dimethylbenzamide. One potential direction is the investigation of its therapeutic potential in clinical trials for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is the further elucidation of its mechanism of action, particularly with regard to its effects on the Nrf2 and GSK-3β pathways. Additionally, the development of more soluble analogs of this compound could improve its utility as a research tool.
合成法
The synthesis of N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3,5-dimethylbenzamide involves several steps, including the condensation of 4-chlorobenzaldehyde with 2-(2-aminoethyl)-4-methylthiazole, followed by the acylation of the resulting intermediate with 3,5-dimethylbenzoic acid. The final product is obtained after purification by column chromatography and recrystallization. The purity and identity of this compound are confirmed by various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学的研究の応用
N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3,5-dimethylbenzamide has been extensively studied in preclinical models of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. In these studies, this compound has been shown to exhibit neuroprotective effects by reducing oxidative stress, inflammation, and neuronal apoptosis. This compound has also been shown to improve cognitive function and motor coordination in animal models.
特性
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2OS/c1-13-10-14(2)12-17(11-13)20(25)23-9-8-19-15(3)24-21(26-19)16-4-6-18(22)7-5-16/h4-7,10-12H,8-9H2,1-3H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAZUNWVQVNTQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)Cl)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(2-phenylthieno[3,2-d]pyrimidin-4-yl)sulfanyl]benzenecarboxylate](/img/structure/B2403934.png)
![8-(sec-butyl)-3-(3-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2403936.png)
![2-Azabicyclo[2.2.1]heptane-6-carboxylic acid hydrochloride](/img/structure/B2403938.png)
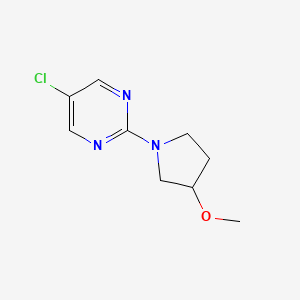
![N-(3-chloro-4-fluorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2403942.png)
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B2403943.png)
![(E)-4-(N,N-dimethylsulfamoyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2403946.png)
